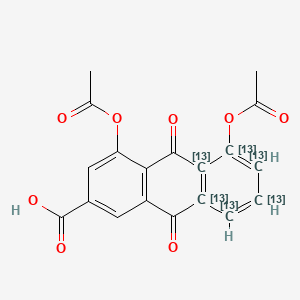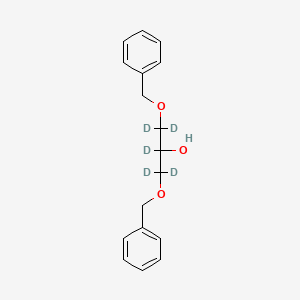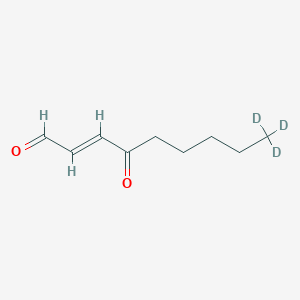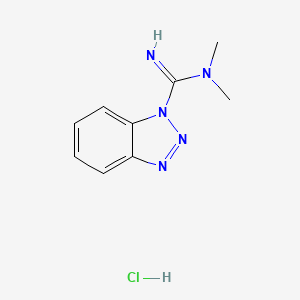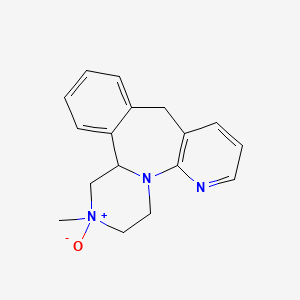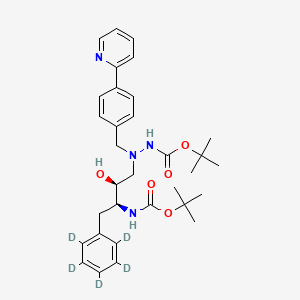
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (DNL-BBAtz-d5) is a novel peptide-based drug that has recently been developed for use in laboratory experiments. This drug is a derivative of the protease inhibitor Atazanavir, and is designed for use in the synthesis of peptides and other molecules. DNL-BBAtz-d5 has been used in various research and laboratory experiments, and has been found to have a variety of advantages and limitations. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 involves the protection of the Atazanavir-d5 amine group, followed by the introduction of the tert-leucine moiety and methoxycarbonyl group, and subsequent deprotection to obtain the final product.
Starting Materials
Atazanavir-d5, Di-tert-butyl dicarbonate (Boc2O), L-tert-leucine, Methoxycarbonyl chloride (CO2MeCl), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate, Methanol, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Wate
Reaction
Protection of Atazanavir-d5 amine group with Boc2O in DMF and DIPEA to obtain Boc-Atazanavir-d5, Introduction of tert-leucine moiety by reaction of Boc-Atazanavir-d5 with L-tert-leucine and DIPEA in DCM to obtain Boc-Atazanavir-d5-tert-leucine, Introduction of methoxycarbonyl group by reaction of Boc-Atazanavir-d5-tert-leucine with CO2MeCl and DIPEA in DCM to obtain Boc-Atazanavir-d5-tert-leucine-methoxycarbonyl, Deprotection of Boc groups by treatment of Boc-Atazanavir-d5-tert-leucine-methoxycarbonyl with 1M HCl in dioxane and water to obtain Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, Deprotection of the remaining Boc group by treatment with 1M NaHCO3 in methanol and water to obtain the final product Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5
Aplicaciones Científicas De Investigación
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been used in various scientific research applications. It has been used in the synthesis of peptides, proteins, and other molecules. It has also been used in the study of protein-protein interactions, drug-target interactions, and other biochemical processes. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been used in the study of cellular and tissue physiology, as well as in the study of gene regulation.
Mecanismo De Acción
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 acts as a protease inhibitor, meaning that it binds to proteases and prevents them from cleaving proteins. This allows researchers to study the effects of proteases on proteins and other molecules. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 can be used to study the effects of protease inhibitors on proteins and other molecules.
Efectos Bioquímicos Y Fisiológicos
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the protease activity of various enzymes, including HIV-1 protease, HIV-2 protease, and the cysteine protease cathepsin B. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to inhibit the activity of various enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has been found to have an anti-inflammatory effect, and has been found to inhibit the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is its high stability, which allows it to be used in a variety of experiments. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is relatively easy to synthesize, which makes it a suitable choice for laboratory experiments. On the other hand, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a number of limitations. One of the main limitations is that it is a relatively expensive compound, which can make it difficult to use in some experiments. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is relatively insoluble, which can make it difficult to use in some experiments.
Direcciones Futuras
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 has a variety of potential future directions. One potential direction is the development of more potent and selective inhibitors of proteases. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on proteins and other molecules. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on drug metabolism. Additionally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to study the effects of protease inhibitors on cellular and tissue physiology, as well as gene regulation. Finally, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 could be used to develop novel peptide-based drugs.
Propiedades
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDBVSJLBOZDZ-ARPYXGNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

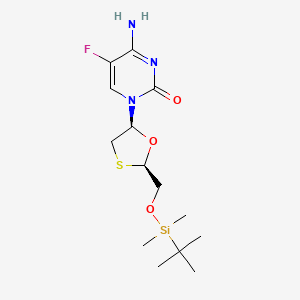
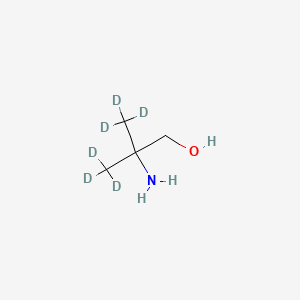
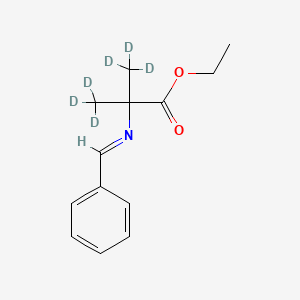
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
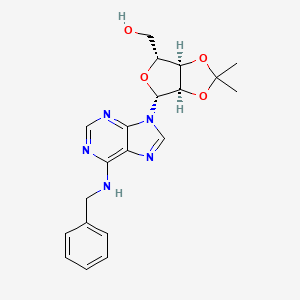
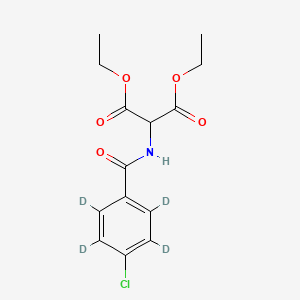
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

